2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide is a chemical compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 2-ethoxybenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxyphenyl and methylacetamide groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11-7-5-4-6-10(11)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAFITLVBKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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